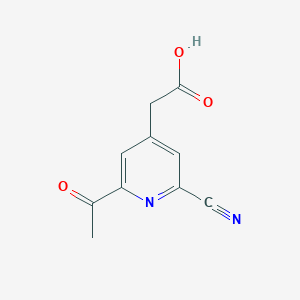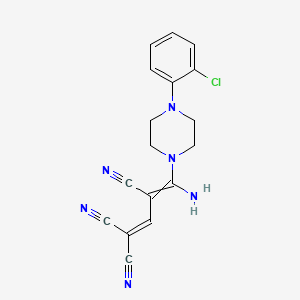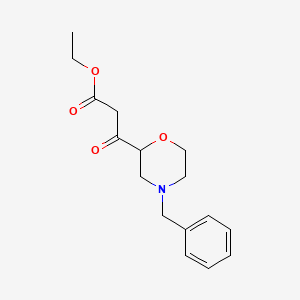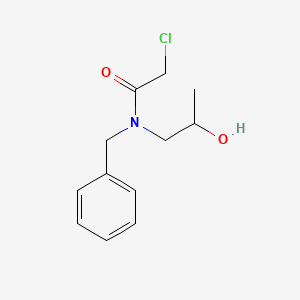
2-(Cyclohexyloxy)-5-isopropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexyloxy)-5-isopropylphenol is an organic compound characterized by the presence of a cyclohexyloxy group and an isopropyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-5-isopropylphenol typically involves the reaction of cyclohexanol with 5-isopropylphenol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where cyclohexanol is converted to its corresponding alkoxide using a strong base such as sodium hydride, followed by reaction with 5-isopropylphenol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis or other catalytic processes that ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve efficient production while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohexyloxy)-5-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexyl alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexyl alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexyloxy)-5-isopropylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexyloxy)-5-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclohexyloxy and isopropyl groups may influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclohexyloxy)phenol: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
5-Isopropylphenol: Lacks the cyclohexyloxy group, which may influence its solubility and reactivity.
Cyclohexanol: A simpler alcohol that lacks the phenol ring, affecting its chemical behavior and applications.
Uniqueness
2-(Cyclohexyloxy)-5-isopropylphenol is unique due to the combination of the cyclohexyloxy and isopropyl groups on the phenol ring. This structural feature imparts specific chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H22O2 |
|---|---|
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
2-cyclohexyloxy-5-propan-2-ylphenol |
InChI |
InChI=1S/C15H22O2/c1-11(2)12-8-9-15(14(16)10-12)17-13-6-4-3-5-7-13/h8-11,13,16H,3-7H2,1-2H3 |
InChI-Schlüssel |
KXSDJCDJYCDYOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)OC2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Chloromethyl)-5-methylphenyl]ethanone](/img/structure/B14849179.png)


![(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14849207.png)



![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14849230.png)





